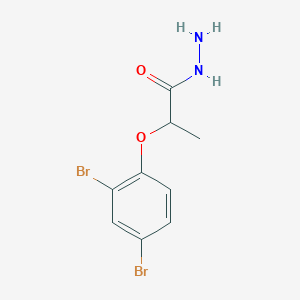

2-(2,4-Dibromophenoxy)propanohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dibromophenoxy)propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2N2O2/c1-5(9(14)13-12)15-8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWESUIKEYKFAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=C(C=C(C=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2,4 Dibromophenoxy Propanohydrazide

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by breaking down a complex target molecule into simpler, commercially available precursors. For 2-(2,4-dibromophenoxy)propanohydrazide, two primary disconnections are strategically logical.

The first key disconnection is at the hydrazide functional group. This bond can be retrosynthetically cleaved to reveal a carboxylic acid ester precursor, specifically an ester of 2-(2,4-dibromophenoxy)propanoic acid, and hydrazine (B178648). This is a standard and reliable transformation, as the formation of hydrazides from esters is a well-established and high-yielding reaction.

The second strategic disconnection is at the ether linkage. This C-O bond can be broken to yield 2,4-dibromophenol (B41371) and a derivative of propanoic acid, such as ethyl 2-bromopropanoate. This disconnection points towards a Williamson ether synthesis, a robust method for forming ether bonds.

Based on this analysis, a plausible forward synthetic route would involve:

The synthesis of the 2,4-dibromophenoxy moiety.

The synthesis of the propanohydrazide scaffold.

The coupling of these two fragments.

Table 1: Key Retrosynthetic Disconnections

| Disconnection Point | Precursors Identified | Corresponding Forward Reaction |

| Hydrazide bond | 2-(2,4-Dibromophenoxy)propanoic acid ester and Hydrazine | Hydrazinolysis |

| Ether linkage | 2,4-Dibromophenol and a 2-halopropanoate derivative | Williamson Ether Synthesis |

Synthetic Pathways for the 2-(2,4-Dibromophenoxy) Moiety

The synthesis of the 2-(2,4-dibromophenoxy) moiety is a critical step that requires careful control of regioselectivity to ensure the correct placement of the bromine atoms on the phenolic ring.

The primary precursor for this moiety is phenol (B47542). The direct bromination of phenol is a feasible route to obtain the necessary 2,4-dibromophenol. The hydroxyl group of phenol is a strongly activating ortho-, para-director, making the 2- and 4-positions susceptible to electrophilic substitution.

To achieve the desired 2,4-dibromination of phenol, the choice of brominating agent and reaction conditions is crucial. The use of molecular bromine (Br₂) in a suitable solvent is a common method. Due to the high reactivity of the phenol ring, over-bromination to 2,4,6-tribromophenol (B41969) can be a significant side reaction. shaalaa.com To control the regioselectivity and limit the extent of bromination, various strategies can be employed.

One approach involves the use of a milder brominating agent or a bromine source that allows for a more controlled reaction. For instance, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine. semanticscholar.org Another strategy is to control the stoichiometry of the reactants carefully and maintain a low reaction temperature to disfavor multiple substitutions. Oxidative bromination, using a bromide salt in the presence of an oxidant, can also offer a degree of control over the reaction. semanticscholar.org

A Russian patent describes a method for the synthesis of dibromophenol where phenol is brominated in the presence of an oxidizing agent like sodium hypochlorite, yielding a mixture of 2,4-dibromophenol and 2,6-dibromophenol. google.com The desired 2,4-isomer can then be separated from the mixture.

Table 2: Comparison of Bromination Methods for Phenol

| Brominating Agent/Method | Conditions | Advantages | Disadvantages |

| Molecular Bromine (Br₂) | Various solvents (e.g., CS₂, H₂O) | Readily available, potent | Can lead to over-bromination |

| N-Bromosuccinimide (NBS) | CCl₄, initiator | Milder, better control | Higher cost, potential for radical reactions |

| Oxidative Bromination (e.g., KBr/Oxone) | Aqueous or mixed solvents | In situ generation of Br⁺, potentially greener | May require optimization of oxidant and conditions |

The formation of the ether bond between 2,4-dibromophenol and the propanoic acid backbone is typically achieved through the Williamson ether synthesis. francis-press.combyjus.commasterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an appropriate three-carbon electrophile.

The first step is the deprotonation of 2,4-dibromophenol with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding 2,4-dibromophenoxide. This phenoxide is a potent nucleophile.

The second step involves the reaction of the phenoxide with an ethyl or methyl ester of 2-halopropanoic acid, for example, ethyl 2-bromopropanoate. The phenoxide attacks the carbon bearing the halogen in an SN2 reaction, displacing the halide and forming the ether linkage. The choice of a primary or secondary alkyl halide is crucial for the success of this SN2 reaction, as tertiary halides would predominantly lead to elimination. libretexts.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the nucleophilic substitution. byjus.com

An alternative approach involves reacting a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid under basic conditions, which is then followed by further transformations. google.com

Synthesis of the Propanohydrazide Scaffold

The propanohydrazide portion of the molecule is constructed from a propanoic acid derivative.

The synthesis begins with the formation of the 2-(2,4-dibromophenoxy)propanoic acid or its corresponding ester. As described in the Williamson ether synthesis section, the reaction of 2,4-dibromophenoxide with an ester of 2-bromopropanoic acid directly yields the ethyl or methyl ester of 2-(2,4-dibromophenoxy)propanoic acid.

Once the ester is obtained, the final step is the conversion to the hydrazide. This is typically achieved by reacting the ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The reaction, known as hydrazinolysis, involves the nucleophilic acyl substitution of the alkoxy group of the ester by the hydrazine. This is generally a high-yielding and straightforward reaction.

Bromination: Phenol is regioselectively brominated to yield 2,4-dibromophenol.

Etherification: 2,4-Dibromophenol is reacted with an ester of 2-bromopropanoic acid via the Williamson ether synthesis to form the corresponding 2-(2,4-dibromophenoxy)propanoate ester.

Hydrazinolysis: The resulting ester is treated with hydrazine hydrate to afford the final product, this compound.

This synthetic strategy provides a logical and efficient pathway to the target compound, utilizing well-established and reliable chemical transformations.

Hydrazide Formation Reactions and Optimization

The primary and most direct method for the synthesis of this compound involves the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester of 2-(2,4-Dibromophenoxy)propanoic acid. This reaction is a nucleophilic acyl substitution where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and replacing the alkoxy group.

The general reaction is as follows:

Starting Material: Methyl 2-(2,4-dibromophenoxy)propanoate

Reagent: Hydrazine hydrate (N₂H₄·H₂O)

Solvent: Typically an alcohol, such as methanol or ethanol, to ensure the solubility of the reactants.

Product: this compound

The reaction mixture is usually heated under reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is often isolated by precipitation in cold water followed by filtration and recrystallization to obtain a pure solid.

Optimization of Reaction Conditions and Yields for Enhanced Production

The efficiency of the hydrazide formation is dependent on several factors, and optimization of these conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the reaction time, temperature, and the molar ratio of reactants.

A systematic study of these parameters would likely involve varying one condition while keeping others constant to determine the optimal settings. For instance, the reaction might be run at different temperatures (e.g., room temperature, 50 °C, and reflux) to assess the impact on reaction rate and yield. Similarly, the molar excess of hydrazine hydrate is often varied to ensure the complete conversion of the starting ester.

Below is an interactive data table illustrating a hypothetical optimization study for the synthesis of this compound.

| Entry | Molar Ratio (Ester:Hydrazine Hydrate) | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 1 | 1:1.5 | 25 | 24 | 65 |

| 2 | 1:2 | 25 | 24 | 72 |

| 3 | 1:3 | 25 | 24 | 75 |

| 4 | 1:3 | 50 | 12 | 85 |

| 5 | 1:3 | Reflux (Methanol) | 6 | 92 |

| 6 | 1:4 | Reflux (Methanol) | 6 | 93 |

Based on such a study, the optimal conditions would likely be a 1:3 to 1:4 molar ratio of the ester to hydrazine hydrate, with the reaction carried out at the reflux temperature of methanol for approximately 6 hours.

Structural Elucidation Methodologies for Synthetic Confirmation

Following the synthesis of this compound, its chemical structure must be unequivocally confirmed. This is achieved through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shifts, integration, and splitting patterns of the protons would confirm the presence of the dibromophenoxy group, the propanohydrazide chain, and the NH and NH₂ protons of the hydrazide moiety.

¹³C NMR would show the expected number of carbon signals corresponding to the aromatic, aliphatic, and carbonyl carbons in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretching of the hydrazide group (typically in the range of 3200-3400 cm⁻¹), the C=O stretching of the amide carbonyl (around 1640-1680 cm⁻¹), and the C-O-C stretching of the ether linkage.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum can also provide further structural information.

X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry. While not always performed, it is the gold standard for structural elucidation.

A summary of the expected analytical data for the structural confirmation of this compound is presented in the table below.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, CH proton, CH₃ protons, and NH/NH₂ protons with appropriate chemical shifts and multiplicities. |

| ¹³C NMR | Resonances for aromatic carbons, aliphatic carbons (CH and CH₃), and the carbonyl carbon. |

| IR (cm⁻¹) | N-H stretching bands (amide A and B), C=O stretching (amide I band), N-H bending (amide II band), and C-O-C stretching. |

| HRMS | Molecular ion peak corresponding to the calculated exact mass of the compound, confirming its elemental formula. |

Through the careful application of these synthetic and analytical methodologies, this compound can be prepared in high yield and its structure can be rigorously confirmed.

Derivatization and Analogue Synthesis of 2 2,4 Dibromophenoxy Propanohydrazide

Rational Design of Structural Analogues for Targeted Biological Activity

The rational design of analogues of 2-(2,4-Dibromophenoxy)propanohydrazide is guided by the objective of enhancing its interaction with specific biological targets. This often involves the synthesis of a library of related compounds to establish a comprehensive structure-activity relationship (SAR). Molecules possessing a hydrazide-hydrazone moiety are of particular interest due to their wide range of reported biological activities, including antimicrobial and anticancer potential. nih.gov The core principle is that the terminal -NH2 group of the hydrazide can be readily condensed with various aldehydes and ketones to form hydrazones, introducing a diverse array of substituents. nih.gov

The design strategy frequently focuses on creating derivatives that can act as inhibitors for specific enzymes. For instance, some hydrazide derivatives have been designed as inhibitors of enzymes like enoyl-ACP reductase and dihydrofolate reductase, which are crucial for bacterial survival. nih.gov The design process would involve identifying the key pharmacophoric features of this compound and then systematically altering its peripheral chemical groups to improve its binding affinity and efficacy against the intended biological target.

Modifications of the Dibromophenoxy Ring System

The 2,4-dibromophenoxy group is a key structural feature that can be systematically modified to probe its influence on biological activity. These modifications can range from altering the position and number of bromine atoms to introducing entirely different substituents.

The bromination pattern on the phenoxy ring can significantly impact the compound's biological profile. Studies on related polybrominated diphenyl ethers (PBDEs) isolated from marine sponges have revealed a variety of bromination patterns with differing biological effects. For example, altering the number and position of bromine atoms on the aromatic rings has been shown to influence the cytotoxic and antimicrobial activities of these compounds.

| Compound | Bromination Pattern | Reported Biological Activity |

| 3,5-dibromo-2-(2′,4′-dibromophenoxy)phenol | Tetrabrominated | Antifeedant activity against fish. mdpi.com |

| 3,4,5-tribromo-2-(2′,4′-dibromophenoxy)phenol | Pentabrominated | Potent inhibition against environmental and human pathogenic bacteria and fungi. mdpi.com |

| 3,4,5,6-tetrabromo-2-(2′,4′-dibromophenoxy)phenol | Hexabrominated | Higher fish feeding deterrence compared to the pentabrominated analogue. mdpi.com |

This table presents data on related polybrominated diphenyl ether phenols to illustrate the effect of altering bromination patterns.

While bromine is a common substituent in marine natural products with this core structure, the introduction of other halogens such as chlorine, fluorine, or iodine could lead to analogues with novel properties. The rationale for such substitutions lies in the different electronic and steric properties of these halogens, which can alter the molecule's interaction with its biological target. For example, replacing bromine with fluorine could increase the compound's metabolic stability and bioavailability.

Beyond halogenation, the aromatic rings of the dibromophenoxy system can be diversified with a wide range of other substituents to explore their impact on activity. Research on analogous diphenyl ether compounds has shown that the introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups can be a fruitful strategy. For instance, the semisynthesis of ether analogues from a naturally occurring polyhalogenated diphenyl ether phenol (B47542) has been explored to generate libraries for cytotoxicity screening against cancer cell lines. researchgate.net The introduction of substituents such as nitro groups or alkyl chains could also be investigated to modulate the compound's lipophilicity and electronic properties.

Functionalization of the Propanohydrazide Moiety

The propanohydrazide moiety offers a versatile handle for chemical modification, allowing for the introduction of a wide array of functional groups. This can lead to the creation of large and diverse chemical libraries for biological screening.

The nitrogen atoms of the hydrazide group are nucleophilic and can be readily substituted through various chemical reactions. A common and effective strategy is the condensation of the terminal amino group with a diverse range of aldehydes and ketones to form hydrazide-hydrazones. nih.gov This reaction is generally high-yielding and allows for the introduction of a vast number of different chemical fragments. nih.gov

Another approach is the acylation of the hydrazide nitrogen with different acyl chlorides or anhydrides to produce N,N'-diacylhydrazide derivatives. Furthermore, N-arylation reactions can be employed to attach various aryl groups to the hydrazide nitrogen atoms. organic-chemistry.org These modifications can significantly alter the steric and electronic properties of the propanohydrazide moiety, potentially leading to enhanced biological activity.

| Reaction Type | Reagents | Resulting Derivative | Potential for Diversification |

| Hydrazone formation | Aldehydes, Ketones | Hydrazide-hydrazones | High, due to the vast number of commercially available aldehydes and ketones. nih.govnih.gov |

| Acylation | Acyl chlorides, Anhydrides | N'-acylhydrazides | High, allowing for the introduction of various alkyl and aryl acyl groups. |

| Arylation | Aryl halides (with catalyst) | N'-arylhydrazides | Moderate to high, depending on the scope of the coupling reaction. organic-chemistry.org |

This table outlines general synthetic strategies for the functionalization of a hydrazide moiety.

Extension of the Propanoyl Chain

The extension of the propanoyl chain in this compound to butanoyl, pentanoyl, and longer acyl chains can be achieved through several synthetic routes. A common approach involves the nucleophilic substitution of a halogenated alkane with 2,4-dibromophenol (B41371), followed by esterification and hydrazinolysis.

For instance, to synthesize a butanohydrazide analogue, 2,4-dibromophenol can be reacted with a suitable four-carbon synthon, such as ethyl 4-bromobutanoate, in the presence of a base like potassium carbonate. This reaction forms the corresponding ethyl 2-(2,4-dibromophenoxy)butanoate. Subsequent treatment of the ester with hydrazine (B178648) hydrate (B1144303) leads to the formation of 2-(2,4-Dibromophenoxy)butanohydrazide. This methodology allows for the systematic extension of the alkyl chain, providing a series of homologous compounds for structure-activity relationship (SAR) studies.

A plausible synthetic scheme for the extension of the propanoyl chain is presented below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2,4-Dibromophenol, Ethyl 4-bromobutanoate | K2CO3, Acetone, Reflux | Ethyl 2-(2,4-dibromophenoxy)butanoate |

| 2 | Ethyl 2-(2,4-dibromophenoxy)butanoate | Hydrazine hydrate, Ethanol (B145695), Reflux | 2-(2,4-Dibromophenoxy)butanohydrazide |

This synthetic strategy can be adapted to produce a variety of chain-extended analogues by using different ω-haloalkanoates in the first step.

Cyclization Reactions to Form Heterocyclic Derivatives

The hydrazide functional group in this compound is a versatile precursor for the synthesis of various heterocyclic derivatives. These cyclization reactions can lead to the formation of five- and six-membered rings, which are common motifs in biologically active compounds.

One common cyclization reaction involves the treatment of the hydrazide with carbon disulfide in the presence of a base, which typically yields a 1,3,4-oxadiazole-2-thiol (B52307) derivative. Further reactions of this intermediate can provide a range of substituted oxadiazoles. For example, the reaction of 5-bromobenzofuran-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide (B78521) in ethanol, followed by treatment with phosphorus oxychloride, leads to the formation of a kiku.dkptfarm.plimperial.ac.uktriazolo[3,4-b] kiku.dkimperial.ac.ukrjptonline.orgthiadiazole derivative rjptonline.org.

Another important class of heterocyclic derivatives that can be synthesized from this compound are pyrazoles. The condensation of the hydrazide with a 1,3-dicarbonyl compound, such as acetylacetone, in a suitable solvent like ethanol, results in the formation of a pyrazole (B372694) ring. The reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration.

The following table summarizes some of the potential cyclization reactions for this compound:

| Reagent | Resulting Heterocycle |

| Carbon disulfide | 1,3,4-Oxadiazole-2-thiol |

| Isothiocyanates | 1,2,4-Triazole-3-thiol |

| 1,3-Diketones | Pyrazole |

| α-Haloketones | 1,3,4-Oxadiazine |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful tool for the rapid generation of large libraries of analogues of this compound. imperial.ac.uknih.gov This approach allows for the systematic variation of different parts of the molecule to explore the chemical space and identify compounds with improved properties. Both solid-phase and solution-phase combinatorial strategies can be employed.

In a solid-phase approach, a suitable linker can be attached to the 2,4-dibromophenoxy ring, allowing for the subsequent construction of the propanohydrazide side chain and its further derivatization. For example, the use of a "split-pool" synthesis strategy can lead to the creation of a large and diverse library of compounds on microbeads. nih.gov

A typical combinatorial library based on the this compound scaffold could be designed to explore the effect of different substituents on the acyl hydrazide moiety. For instance, a library of hydrazones can be generated by reacting the parent hydrazide with a diverse set of aldehydes and ketones. This can be performed in a parallel synthesis format, where each reaction is carried out in a separate well of a microtiter plate, allowing for high-throughput synthesis and screening.

The design of a combinatorial library could involve the following variations:

R1: Variation of the acyl chain length (e.g., propionyl, butanoyl, pentanoyl).

R2: Introduction of various substituents on the terminal nitrogen of the hydrazide through reaction with different aldehydes or ketones to form hydrazones.

Stereochemical Control in Analogue Synthesis

The propanohydrazide moiety of this compound contains a stereocenter at the C-2 position of the propionyl group. The stereochemistry at this center can have a significant impact on the biological activity of the analogues. Therefore, the development of synthetic methods that allow for the control of stereochemistry is of great importance.

Chiral synthesis of 2-(2,4-Dibromophenoxy)propanoic acid, the precursor to the hydrazide, can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, the synthesis of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives has been reported, highlighting the importance of stereoisomerism in the biological activity of such compounds. nih.gov

One potential strategy for the stereoselective synthesis of this compound analogues involves the use of a chiral pool starting material, such as (S)- or (R)-lactic acid. The stereocenter of the lactic acid can be incorporated into the final product, providing access to enantiomerically pure analogues.

Alternatively, asymmetric hydrogenation of a suitable prochiral precursor, such as 2-(2,4-dibromophenoxy)acrylic acid, using a chiral catalyst could provide a route to the desired enantiomer of the propanoic acid. Subsequent conversion to the hydrazide would then yield the enantiomerically pure target compound.

Mechanistic Investigations of Biological Activities of 2 2,4 Dibromophenoxy Propanohydrazide and Its Analogues

Elucidation of Molecular Targets and Binding Mechanisms

The biological effects of 2-(2,4-Dibromophenoxy)propanohydrazide and its analogues are predicated on their interaction with specific molecular targets. The core structure, featuring a dibromophenoxy group linked to a propanohydrazide moiety, suggests multiple potential binding modes and mechanisms of action, which have been explored through studies on related compounds.

While direct enzyme inhibition data for this compound is not extensively documented, the chemical class of hydrazide-hydrazones and bromophenols has been shown to inhibit various enzymes.

Phenoxyacetohydrazide Schiff bases, which share the phenoxy hydrazide core, have demonstrated notable inhibitory activity against β-glucuronidase. mdpi.com Several analogues in this class exhibited IC50 values significantly lower than the standard, D-saccharic acid-1,4-lactone (IC50 = 48.4 ± 1.25 µM), indicating potent inhibition. mdpi.com

Furthermore, hydrazide-hydrazones have been identified as strong inhibitors of laccase, an enzyme produced by pathogenic fungi. nih.gov A range of these compounds showed activity with inhibition constants (Ki) in the micromolar range (8–233 µM), suggesting their potential as antifungal agents by targeting fungal enzymes. nih.gov

The bromophenol moiety also contributes to enzyme inhibition. Bromo-derivatives of sulfenimides have been identified as potent inhibitors of human carbonic anhydrase isoforms hCA-I and hCA-II, with K_I values in the nanomolar range. nih.gov For instance, one bromo derivative was found to be the strongest inhibitor against three carbonic anhydrase enzymes with K_I values of 0.023 µM for hCA-I and 0.044 µM for hCA-II. nih.gov Given that selective inhibition of cyclooxygenase-2 (COX-2) is a key anti-inflammatory strategy, it is noteworthy that phenoxy acetic acid derivatives bearing a bromo-substitution have shown robust COX-2 inhibitory efficacy. nih.govmdpi.com

| Compound Class / Analogue | Target Enzyme | Inhibition Values (IC50 / Ki) |

| Phenoxyacetohydrazide Schiff Bases | β-glucuronidase | IC50 = 9.20 - 30.7 µM |

| Phenolic Hydrazide-Hydrazones | Fungal Laccase | Ki = 8 - 233 µM |

| Bromo-sulfenimide derivative (1f) | Carbonic Anhydrase I (hCA-I) | Ki = 0.023 µM |

| Bromo-sulfenimide derivative (1f) | Carbonic Anhydrase II (hCA-II) | Ki = 0.044 µM |

| 4-bromo-phenoxy acetic acid derivative (7b) | Cyclooxygenase-2 (COX-2) | IC50 = 0.06 µM |

The antioxidant properties of this class of compounds are largely attributed to the phenolic structure. Bromophenols, in particular, are recognized as potent radical scavengers. mdpi.comnih.gov Their mechanism of action involves neutralizing reactive oxygen species (ROS), with the hydroxyl and bromine groups on the aromatic ring facilitating the donation of hydrogen atoms or electrons. mdpi.com

Mechanistic studies reveal that the predominant pathway for radical scavenging by bromophenols is Formal Hydrogen Atom Transfer (f-HAT). mdpi.comresearchgate.net This mechanism allows them to effectively neutralize hydroperoxyl radicals (HOO•) in both lipid and polar environments. mdpi.comresearchgate.net The antioxidant potency of bromophenols is influenced by structural features, such as the nature of inter-phenolic bonds and the position of hydroxyl groups. nih.gov Some bromophenol derivatives isolated from marine algae have demonstrated IC50 values for DPPH radical scavenging ranging from 6.1 to 35.8 µM, proving more potent than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net

The radical scavenging process can be summarized by two primary pathways for phenolic compounds:

Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates a hydrogen atom to the radical (R•), neutralizing it and forming a stable antioxidant radical (ArO•). ArOH + R• → ArO• + RH

Single-Electron Transfer (SET): The antioxidant donates an electron to the radical, followed by proton transfer from the resulting antioxidant radical cation. This pathway is often influenced by the solvent and pH. nih.gov

Hydrazone derivatives have garnered significant attention for their antiproliferative activities against various cancer cell lines. nih.govnih.govmdpi.comresearchgate.net The mechanism often involves the induction of apoptosis, or programmed cell death.

Studies on hydrazone-based molecules indicate they can induce apoptosis through the intrinsic (mitochondrial) pathway. mdpi.com This pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. This, in turn, triggers a cascade of caspase activation (caspase-9 and caspase-3), culminating in cell death. mdpi.com For example, certain hydrazone-based aryl sulphonates have been shown to induce apoptosis in MCF-7 breast cancer cells by activating caspase-3 and caspase-9. mdpi.com

The antiproliferative activity of galloyl hydrazide derivatives has been demonstrated against a panel of human tumor cell lines, with GI50 (50% growth inhibition) values in the low micromolar range. nih.gov Similarly, other novel hydrazone derivatives have shown potent cytotoxicity against the MCF-7 cell line with IC50 values between 2.19–4.37 μM. mdpi.com This activity was correlated with the inhibition of VEGFR-2 kinase and cell cycle arrest at the G1 phase. mdpi.com

While information on this compound is scarce, a close analogue, 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol , isolated from the marine sponge Dysidea granulosa, has exhibited potent and broad-spectrum in-vitro antibacterial activity. mdpi.comnih.gov

This analogue is particularly effective against clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). mdpi.comnih.gov It shows minimal inhibitory concentration (MIC) values ranging from 0.117-2.5 µg/mL against Gram-positive bacteria. nih.gov Crucially, the compound does not exhibit cross-resistance with widely used antibiotics, suggesting an alternative mode of action. mdpi.com However, it was found to be inactive against fungal strains. mdpi.com

The precise mechanism of action has not been fully elucidated, but for similar polyphenolic compounds like 2,4-diacetylphloroglucinol (B43620) (2,4-DAPG), the bactericidal effect is believed to be associated with the destruction of bacterial barrier structures, such as the cell membrane. nih.gov This action involves a rapid increase in membrane permeability, leading to cell death. nih.gov Hydrazide-hydrazones as a class are known to possess a wide spectrum of antimicrobial activities, and their mechanism can involve various targets, including inhibition of virulence factors like biofilm formation. mdpi.comnih.gov

| Analogue | Bacterial Strain | MIC (µg/mL) |

| 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol | Gram-positive bacteria (general) | 0.117 - 2.5 |

| 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol | Gram-negative bacteria (general) | 0.5 - 2.0 |

| 2-(2′,4′-Dibromophenoxy)-4,6-dibromophenol | Fungal Strains | > 100 (Inactive) |

The ability of this compound to modulate cellular signaling cascades has not been directly studied. However, related brominated diphenyl ethers and other polyphenols are known to interfere with key signaling pathways. For instance, polybrominated diphenyl ethers (PBDEs) can modulate molecular markers related to the cell cycle and induce oxidative stress. mdpi.com The congener PBDE-47 has been shown to modulate the expression of miRNAs involved in immune response and estrogen-mediated signaling pathways in macrophages. nih.gov

Natural polyphenols can affect numerous signaling pathways critical to cancer cell proliferation and survival, such as the NF-κB, Akt/mTOR, and MAPK pathways. nih.gov Given the structural similarities, it is plausible that this compound and its analogues could interact with and modulate such signaling cascades, but specific experimental validation is required.

Subcellular Localization and Compartmentalization Studies

Currently, there is no available information in the scientific literature regarding the subcellular localization or compartmentalization of this compound. Studies in this area would be necessary to fully understand its mechanism of action, particularly for its antiproliferative and enzyme-inhibiting activities, by identifying its distribution and accumulation within specific cellular organelles.

High-Throughput Screening Assays for Identification of Novel Bioactivities

High-throughput screening (HTS) has emerged as a powerful strategy in drug discovery and chemical biology to rapidly assess the biological or biochemical activity of a large number of compounds. In the context of this compound and its analogues, HTS assays are instrumental in identifying novel bioactivities and elucidating potential therapeutic applications. These assays allow for the screening of extensive compound libraries against a variety of biological targets, facilitating the discovery of molecules with previously unknown pharmacological profiles.

The general approach involves the miniaturization and automation of bioassays to test thousands of compounds in a time-efficient manner. For compounds like this compound, which possess a unique chemical scaffold combining a dibromophenoxy group with a propanohydrazide moiety, HTS can unveil a wide spectrum of activities ranging from antimicrobial to anticancer effects.

A primary application of HTS for this class of compounds is in the discovery of novel antimicrobial agents, a critical area of research due to the rise of drug-resistant pathogens. nih.govdrugtargetreview.com Phenotypic screens, which measure the effect of compounds on whole cells, are particularly useful in this regard. plos.org For instance, a library of analogues of this compound could be screened against a panel of clinically relevant bacteria and fungi. Standard assays such as broth microdilution to determine the minimum inhibitory concentration (MIC) can be adapted for a high-throughput format. nih.gov

Below is an illustrative data table summarizing potential findings from a hypothetical HTS campaign for antibacterial activity of this compound analogues.

| Compound ID | Analogue Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| DBP-001 | This compound | 16 | >64 | >64 |

| DBP-002 | 4-Chlorophenoxy analogue | 32 | >64 | >64 |

| DBP-003 | 2,4-Dichlorophenoxy analogue | 8 | 32 | >64 |

| DBP-004 | 4-Bromophenoxy analogue | 16 | >64 | >64 |

| DBP-005 | 4-Nitrophenoxy analogue | >64 | >64 | >64 |

Similarly, HTS is invaluable for identifying antifungal properties. nih.govfrontiersin.org The screening of this compound and its derivatives against pathogenic yeasts and molds can lead to the discovery of new antifungal leads. frontiersin.org Assays monitoring fungal growth inhibition, often measured by optical density or metabolic indicators, are readily adaptable to HTS formats. frontiersin.org

The following table illustrates potential results from an HTS for antifungal activity.

| Compound ID | Analogue Substitution | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. neoformans MIC (µg/mL) |

| DBP-001 | This compound | 8 | 16 | 32 |

| DBP-006 | Thiophene analogue | 4 | 8 | 16 |

| DBP-007 | Pyridine analogue | 16 | 32 | >64 |

| DBP-008 | N-benzylhydrazide analogue | >64 | >64 | >64 |

Beyond antimicrobial activities, HTS can explore other therapeutic areas. For example, screening against various cancer cell lines can identify compounds with cytotoxic or antiproliferative effects. The hydrazide-hydrazone moiety, present in many bioactive compounds, has been associated with anticancer properties. mdpi.com Cell viability assays, such as those using MTT or resazurin-based reagents, are commonly employed in HTS to quantify the impact of compounds on cancer cell proliferation.

A representative data table for an antiproliferative HTS screen is shown below.

| Compound ID | Analogue Substitution | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HeLa (Cervical Cancer) IC₅₀ (µM) |

| DBP-001 | This compound | 25 | 42 | 38 |

| DBP-009 | Phenyl analogue | 15 | 28 | 22 |

| DBP-010 | Naphthyl analogue | 5 | 12 | 9 |

| DBP-011 | Adamantyl analogue | >100 | >100 | >100 |

Furthermore, target-based HTS approaches can be utilized to identify compounds that interact with specific enzymes or receptors. If a particular biological target is hypothesized to be modulated by phenoxy propanohydrazide derivatives, a biochemical assay measuring this interaction can be developed for high-throughput screening.

The identification of "hits" from an HTS campaign is the initial step. Subsequent studies are required to confirm the activity, determine the mechanism of action, and establish structure-activity relationships (SAR) to guide the optimization of lead compounds. Nevertheless, high-throughput screening serves as an essential tool for unlocking the full therapeutic potential of this compound and its chemical relatives by systematically exploring their interactions with a wide array of biological systems.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies for 2 2,4 Dibromophenoxy Propanohydrazide Series

Impact of Dibromophenoxy Moiety Substitutions on Biological Efficacy

No research articles were identified that investigated the impact of substitutions on the dibromophenoxy moiety of 2-(2,4-Dibromophenoxy)propanohydrazide on its biological efficacy. Therefore, no data tables or detailed research findings on how modifications to the bromine atom positions or the introduction of other substituents on the phenyl ring affect biological activity can be provided.

Influence of Propanohydrazide Scaffold Modifications on Bioactivity

There is a lack of available studies concerning modifications to the propanohydrazide scaffold of this specific compound. Research on how alterations, such as N-alkylation, N-acylation, or replacement of the hydrazide group with other functional groups, influence the bioactivity of the this compound series has not been published in the reviewed literature.

Stereochemical Effects on Target Recognition and Functional Outcomes

Information regarding the stereochemistry of this compound is absent from the available literature. The propanohydrazide moiety contains a chiral center, which would result in different stereoisomers. However, no studies were found that have separated these isomers or evaluated their differential effects on target recognition and functional outcomes.

Scaffold Hopping and Bioisosteric Replacements for Enhanced Activity

While scaffold hopping and bioisosteric replacement are common strategies in drug design, no specific examples or theoretical studies applying these principles to the this compound scaffold have been documented. There is no available data on the replacement of the dibromophenoxy or propanohydrazide moieties with other chemical scaffolds or bioisosteres to enhance biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

No Quantitative Structure-Activity Relationship (QSAR) models have been developed or published for the this compound series. Such studies are contingent on having a dataset of analogs with measured biological activities, which is not currently available in the public domain.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Similarly, no pharmacophore models have been generated for this compound series. The development of a pharmacophore model requires a set of active compounds from which key chemical features responsible for biological activity can be identified. Without such data, ligand-based drug design principles cannot be specifically applied to this compound.

Computational Chemistry and Molecular Modeling Applications in 2 2,4 Dibromophenoxy Propanohydrazide Research

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(2,4-Dibromophenoxy)propanohydrazide, docking simulations would be employed to predict its binding mode and affinity within the active site of a specific biological target, such as an enzyme or a receptor. This method is instrumental in understanding the fundamental molecular recognition events that govern the compound's potential biological activity.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the receptor. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a scoring function to estimate the binding affinity for each pose. A lower binding energy generally indicates a more stable protein-ligand complex. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding.

Table 1: Theoretical Molecular Docking Parameters for this compound with a Hypothetical Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Hydrogen Bonds | 3 |

| Interacting Amino Acid Residues | TYR23, SER54, LEU89 |

| van der Waals Interactions | 12 |

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Conformation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable information about its molecular geometry, electronic properties, and chemical reactivity. By calculating properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can understand the molecule's ability to donate or accept electrons, which is crucial for its interaction with biological targets.

These calculations can also determine the molecule's electrostatic potential map, which illustrates the charge distribution and helps identify regions that are likely to engage in electrostatic interactions. Furthermore, DFT can be used to predict the compound's vibrational frequencies and to confirm its structural conformation.

Table 2: Theoretical DFT-Calculated Properties of this compound

| Property | Calculated Value |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 3.1 |

Molecular Dynamics Simulations to Explore Dynamic Binding Modes and Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movements of atoms and molecules over time, providing insights into the flexibility of the ligand and the receptor, and the stability of their complex. For this compound, an MD simulation would start with the docked complex and simulate its behavior in a physiological environment, typically including water and ions.

In Silico Prediction of Biologically Relevant Parameters (e.g., ADME-related characteristics for drug design)

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties for this compound from its molecular structure, helping to identify potential liabilities early in the drug discovery process.

These predictive models are typically built using large datasets of compounds with known ADME properties. They can estimate parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions are crucial for optimizing the compound's structure to achieve a desirable pharmacokinetic profile.

Table 3: Predicted ADME Properties for this compound

| ADME Property | Predicted Value |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| Cytochrome P450 2D6 Inhibition | Non-inhibitor |

| Lipinski's Rule of Five Violations | 0 |

Virtual Screening Techniques for Identification of Potent Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. If this compound shows promising activity, virtual screening can be used to find analogues with potentially improved potency or pharmacokinetic properties.

This can be done through either ligand-based or structure-based approaches. In a ligand-based approach, molecules with similar structures or properties to this compound are searched for. In a structure-based approach, a library of compounds is docked into the target's binding site to identify new scaffolds that can form favorable interactions. The identified hits from virtual screening would then be synthesized and tested experimentally.

Natural Product Origins and Biosynthesis of Analogous Compounds

Marine Organisms as a Source of Polyhalogenated Diphenyl Ethers and Related Structures

Marine sponges, particularly those of the genus Dysidea, are prolific producers of a diverse array of polyhalogenated diphenyl ethers. These compounds can accumulate in the sponge tissues, sometimes constituting a significant portion of their dry weight. It is now widely understood that the production of these halogenated compounds is often carried out by symbiotic microorganisms, specifically cyanobacteria, residing within the sponge. This symbiotic relationship is a hallmark of many marine invertebrates, with the microbial symbionts synthesizing a range of bioactive secondary metabolites.

| Marine Source | Associated Organisms | Examples of Analogous Compounds |

| Marine Sponges | Dysidea species, Lamellodysidea herbacea | Polybrominated diphenyl ethers (PBDEs) |

| Cyanobacterial Symbionts | Oscillatoria spongeliae | Hydroxylated and methoxylated PBDEs |

Enzymatic Pathways and Gene Clusters Involved in Halogenation and Ether Linkage Formation

The biosynthesis of these complex halogenated molecules is a subject of ongoing research. A key discovery has been the identification of the "brominated marine pyrroles/phenols (Bmp)" biosynthetic gene cluster in marine bacteria. This pathway elucidates the genetic and enzymatic machinery responsible for the production of brominated phenols and pyrroles, which are precursors to more complex molecules like PBDEs.

Central to these pathways are halogenating enzymes, particularly brominases. These enzymes catalyze the incorporation of bromine atoms onto organic substrates. Flavin-dependent halogenases are a crucial class of these enzymes, utilizing flavin adenine (B156593) dinucleotide (FAD) as a cofactor to facilitate the electrophilic bromination of aromatic rings. The formation of the ether linkage in diphenyl ethers is another critical enzymatic step, though the precise mechanisms are still being fully characterized.

Ecological Role of Analogous Compounds in Marine Chemical Defense

The production of polyhalogenated diphenyl ethers and other secondary metabolites by marine sponges and their symbionts is not arbitrary. These compounds play a crucial role in the chemical defense mechanisms of the host organism. yakhak.org As sessile, filter-feeding animals, sponges are vulnerable to predation, infection, and overgrowth by other organisms.

The potent biological activity of these compounds serves as a deterrent to predators. Studies have demonstrated the antifeedant properties of certain PBDEs against fish. yakhak.org Furthermore, these compounds exhibit antimicrobial and antifungal properties, protecting the sponge from pathogenic microorganisms in the surrounding water column. This chemical arsenal (B13267) is a significant factor in the ecological success of these sponge species in competitive marine environments. yakhak.org

Bioprospecting Methodologies for Novel Bioactive Compounds from Marine Sources

The vast chemical diversity of marine natural products has made the marine environment a fertile ground for bioprospecting—the search for novel bioactive compounds with potential applications in medicine, biotechnology, and other fields. Marine sponges, given their production of a wide array of potent secondary metabolites, are a primary target for these efforts.

Modern bioprospecting methodologies often involve a combination of techniques:

Bioassay-Guided Fractionation: Crude extracts from marine organisms are tested for specific biological activities (e.g., antimicrobial, anticancer). The active extracts are then chemically separated into fractions, and each fraction is re-tested. This process is repeated until a pure, active compound is isolated.

Metagenomic Mining: With the understanding that symbiotic microorganisms are often the true producers of these compounds, researchers can analyze the collective genetic material (the metagenome) from a sponge and its microbial community. By identifying biosynthetic gene clusters, such as the Bmp pathway, scientists can predict the production of novel compounds and potentially express these genes in a laboratory setting for sustainable production.

Advanced Spectroscopic and Spectrometric Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for elucidating the complex structures of novel natural products.

Through these and other innovative approaches, the exploration of marine biodiversity continues to yield a wealth of new chemical entities with the potential for significant scientific and therapeutic impact.

Future Research Directions and Translational Perspectives for 2 2,4 Dibromophenoxy Propanohydrazide

Development of Next-Generation Therapeutic Agents Based on the Compound Scaffold

The 2-(2,4-Dibromophenoxy)propanohydrazide structure presents a versatile scaffold for the development of new therapeutic agents. nih.gov The hydrazide functional group is a key building block for synthesizing a wide array of derivatives, including hydrazones and various heterocyclic compounds like oxadiazoles. nih.govresearchgate.netmdpi.com Future research should focus on the strategic modification of this scaffold to enhance potency, selectivity, and pharmacokinetic profiles.

Key research avenues include:

Synthesis of Novel Derivatives: Systematic modification of the dibromophenoxy ring and the propanohydrazide side chain can lead to a library of new compounds. Introducing different substituents on the phenyl ring or altering the linker between the ring and the hydrazide moiety could modulate biological activity.

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to understand how specific structural features influence the therapeutic effects of the derivatives. nih.gov This knowledge is critical for designing next-generation agents with improved efficacy against various diseases, including infectious and non-infectious conditions. nih.gov

Exploration of Diverse Biological Targets: While initial studies may focus on a specific activity, the broad biological potential of hydrazide derivatives warrants screening against a wider range of targets. mdpi.comresearchgate.net The scaffold has been associated with antimicrobial, anti-inflammatory, antitumor, and analgesic activities, among others. mdpi.comnih.gov

Strategies for Overcoming Drug Resistance Mechanisms in Target Pathologies

The emergence of drug resistance is a major challenge in treating diseases like cancer and infectious diseases. researchgate.netnih.gov Rampant use of antimicrobials can lead to increased resistance frequency through mechanisms such as target alteration, enzymatic modification, and enhanced drug efflux. nih.gov The development of novel compounds that can circumvent these resistance mechanisms is a critical area of research. nih.govnih.gov

Future strategies involving the this compound scaffold could include:

Design of Resistance-Modulating Agents: Derivatives of the compound could be specifically designed to inhibit resistance mechanisms. For example, they could act as efflux pump inhibitors, preventing cancer cells or bacteria from expelling therapeutic agents. nih.govnih.gov

Modification to Evade Resistance: The scaffold can be modified to create compounds that are not recognized by the molecular machinery responsible for resistance. This could involve altering the structure to prevent enzymatic inactivation or to maintain binding affinity to a mutated target site. nih.gov

Repurposing for Resistant Pathologies: Investigating the efficacy of this compound derivatives against drug-resistant strains of bacteria, fungi, or resistant cancer cell lines could open new therapeutic avenues. nih.gov

Green Chemistry Approaches in Synthetic Development

Traditional chemical synthesis methods often involve harsh conditions, hazardous solvents, and generate significant waste. Green chemistry principles aim to develop more environmentally friendly and sustainable synthetic processes. mdpi.comresearchgate.net The synthesis of hydrazide derivatives is an area where green chemistry can be effectively applied.

Future research should focus on:

Solvent-Free and Alternative Solvent Reactions: Developing synthetic routes that minimize or eliminate the use of volatile organic solvents. tandfonline.com Techniques like microwave-assisted synthesis and grinding methods have shown promise in producing hydrazide derivatives with high yields and short reaction times. mdpi.comresearchgate.netchemmethod.com

Use of Organocatalysts: Employing reusable and environmentally benign organocatalysts, such as L-proline, can lead to cleaner reactions, easier workups, and high purity products under mild conditions. mdpi.comresearchgate.netbenthamdirect.com

Energy-Efficient Synthesis: Exploring methods like ultrasound-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating. benthamdirect.com Microwave irradiation is another energy-efficient method that has been successfully used for preparing hydrazide derivatives, offering advantages of shorter time, higher yield, and lower cost. chemmethod.com

| Green Synthesis Method | Key Advantages | Reference |

| Microwave Irradiation | Shorter reaction time, higher yield, low cost, less solvent. | chemmethod.com |

| Grinding with Organocatalyst (L-proline) | Reusability, mild conditions, clean reactions, high purity, short reaction times. | mdpi.comresearchgate.net |

| Solvent-Free Reactions | Environmentally friendly, reduced waste. | tandfonline.com |

| Ultrasound-Assisted Synthesis | Shorter reaction times, mild conditions. | benthamdirect.com |

Exploration of Advanced Drug Delivery Systems

The therapeutic efficacy of a drug is often limited by its pharmacokinetic properties, such as poor solubility, low bioavailability, and off-target toxicity. nih.gov Advanced drug delivery systems (DDS) can overcome these limitations by encapsulating the drug and delivering it specifically to the target site. nih.govnih.gov

Future exploration for this compound should involve:

Nanoparticle-Based Delivery: Encapsulating the compound or its derivatives in nanoparticles (e.g., lipid, polymeric, or metallic nanoparticles) can improve solubility, protect the drug from degradation, and enable targeted delivery. nih.govresearchgate.netnih.gov Nanocarriers can accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov

Prodrug Strategies: Converting the compound into a prodrug can enhance its delivery properties. For instance, creating a hydrazone-linked prodrug that is stable in circulation but releases the active compound under the specific pH conditions of a tumor or infected tissue. researchgate.net

Functionalized Nanocarriers: Developing "smart" delivery systems by functionalizing the surface of nanoparticles with targeting ligands (e.g., antibodies) to actively direct the drug to specific cells or tissues, thereby increasing efficacy and reducing side effects. nih.gov

| Delivery System | Potential Benefit for Hydrazide Compound | Reference |

| Polymeric Nanoparticles | Controlled release, improved bioavailability, potential for intracellular targeting. | nih.gov |

| Lipid Nanoparticles | Encapsulation of hydrophobic drugs, improved pharmacokinetic profiles. | nih.gov |

| Hydrazone-Linked Prodrugs | pH-sensitive release, targeted drug activation in acidic microenvironments (e.g., tumors). | researchgate.net |

| Magnetic Nanoparticles | Targeted delivery guided by external magnetic fields. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design by accelerating the process and improving the success rate of identifying promising new drug candidates. nih.govnih.gov These computational tools can analyze vast datasets to predict the properties and activities of novel molecules.

Integration of AI and ML in the development of this compound derivatives can include:

In Silico Screening and Design: Using ML models to perform high-throughput virtual screening of virtual libraries of derivatives to identify compounds with the highest predicted activity and best pharmacokinetic (ADMET) properties. nih.govresearchgate.net This approach can prioritize which compounds to synthesize and test, saving time and resources.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives based on their chemical structure. nih.gov

De Novo Drug Design: Employing generative AI models to design entirely new molecules based on the this compound scaffold, optimized for specific targets and desired properties. researchgate.net Molecular docking studies can then be used to predict the binding interactions of these newly designed compounds with their target proteins. nih.govnih.gov

Potential for Combination Therapies and Synergistic Effects

Combination therapy, the use of two or more drugs, is a cornerstone of treatment for complex diseases like cancer. nih.gov This approach can lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects. nih.gov Natural derivatives, in combination with conventional drugs, can antagonize drug resistance or enhance the properties of the primary drug. nih.gov

Future research should investigate:

Synergy with Existing Drugs: Evaluating the potential of this compound and its derivatives to act synergistically with established chemotherapeutic agents or antibiotics. This could allow for lower doses of the conventional drug, potentially reducing toxicity and side effects.

Targeting Multiple Pathways: Combining a derivative of the compound with another drug that acts on a different cellular pathway could create a more potent therapeutic effect and reduce the likelihood of resistance developing.

Overcoming Resistance in Combination: Investigating whether the compound or its derivatives can re-sensitize resistant cells to existing therapies. For example, a hydrazide derivative could inhibit an efflux pump, thereby restoring the efficacy of a co-administered anticancer drug. nih.gov

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Solvent | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Hydrazide Formation | Ethanol | 6 | 80 | 65 |

| Purification | Water/Ethanol | 12 | 25 | - |

Basic: How is the structure of this compound confirmed spectroscopically?

Methodological Answer:

Use a combination of:

- ¹H/¹³C NMR : Identify protons adjacent to the hydrazide group (δ 8.5–9.5 ppm for NH-NH₂) and aromatic protons (δ 7.2–7.8 ppm for dibromophenyl). Carbon signals for carbonyl (C=O) appear at ~170 ppm .

- IR Spectroscopy : Confirm N-H stretches (~3200–3300 cm⁻¹) and C=O stretches (~1650–1680 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) matching the molecular weight (e.g., ~325 g/mol) .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of brominated aromatic vapors.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Decontamination : Wash skin immediately with soap/water; use emergency showers for large exposures .

Advanced: How can green chemistry principles optimize synthesis?

Methodological Answer:

- Solvent Selection : Replace DMSO with cyclopentyl methyl ether (CPME), a greener solvent, during reflux.

- Catalysis : Use biocatalysts (e.g., lipases) to reduce reaction temperatures and byproducts.

- Waste Minimization : Employ column-free purification via aqueous extraction .

Advanced: How is X-ray crystallography applied using SHELX software?

Methodological Answer:

Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Structure Solution : Apply SHELXD for phase determination via direct methods.

Refinement : Refine anisotropic displacement parameters with SHELXL, achieving R-factors < 0.04. Validate with PLATON for symmetry checks .

Advanced: How do bromine substituents influence reactivity?

Methodological Answer:

- Electrophilic Substitution : Bromine’s electron-withdrawing effect directs further substitution to meta/para positions.

- Steric Effects : 2,4-Dibromo groups hinder rotational freedom in the phenoxy moiety, altering crystal packing (confirmed via Hirshfeld analysis) .

Advanced: How to design hydrazone derivatives for bioactivity studies?

Methodological Answer:

Condensation : React this compound with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) in ethanol/acetic acid (5 drops) under reflux (4 hours).

Characterization : Monitor reaction via TLC (ethyl acetate/hexane, 3:7). Isolate hydrazones via vacuum filtration (yields: 55–75%) .

Q. Table 2: Example Hydrazone Derivatives

| Aldehyde Used | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-Nitrobenzaldehyde | 70 | 180–182 |

| 4-Fluorobenzaldehyde | 65 | 168–170 |

Advanced: How to resolve contradictions in spectral vs. crystallographic data?

Methodological Answer:

- Case Study : If NMR suggests a planar hydrazide group but crystallography shows non-planarity, perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate energy barriers for rotation.

- Validation : Cross-check with IR (amide I/II bands) and variable-temperature NMR to confirm dynamic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.